molecular formula C15H21NO3 B13258443 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine

Cat. No.: B13258443
M. Wt: 263.33 g/mol
InChI Key: JGCYRBJZXXBACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine is an organic compound that features a benzodioxin ring fused with an oxane ring and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Oxane Ring Formation: The oxane ring can be synthesized via the cyclization of diols with halides or through ring-closing metathesis.

    Coupling of Benzodioxin and Oxane Rings: This step involves the use of coupling agents such as Grignard reagents or organolithium compounds to link the benzodioxin and oxane rings.

    Introduction of the Ethanamine Side Chain:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine: shares structural similarities with other benzodioxin and oxane derivatives.

    1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-thiol: Similar structure but with a thiol group instead of an amine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(oxan-4-yl)ethanamine

InChI

InChI=1S/C15H21NO3/c16-12(9-11-5-7-17-8-6-11)15-10-18-13-3-1-2-4-14(13)19-15/h1-4,11-12,15H,5-10,16H2

InChI Key

JGCYRBJZXXBACW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC(C2COC3=CC=CC=C3O2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.